

Application Notes and Protocols: Synthesis of N-Adamantyl Amides as Enzyme Inhibitors

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Compound of Interest

Compound Name: *1-Adamantanecarbonyl chloride*

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These application notes provide a comprehensive overview of the synthesis of N-adamantyl amides and their application as potent enzyme inhibitors, with a focus on soluble epoxide hydrolase (sEH) and 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1). Detailed protocols for synthesis and enzyme inhibition assays are provided, along with data presentation and visualizations to support research and drug development efforts in this area.

Introduction

The adamantane moiety is a valuable pharmacophore in drug discovery due to its rigid, lipophilic structure, which can enhance metabolic stability and target binding. N-adamantyl amides have emerged as a promising class of enzyme inhibitors, demonstrating efficacy against various targets implicated in a range of diseases. This document focuses on their role as inhibitors of soluble epoxide hydrolase (sEH) and 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1), two enzymes of significant therapeutic interest.

- Soluble Epoxide Hydrolase (sEH): This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties.^[1] Inhibition of sEH increases the bioavailability of EETs, making it a promising strategy for the treatment of hypertension, inflammation, and pain.^[1]
- 11 β -Hydroxysteroid Dehydrogenase Type 1 (11 β -HSD1): This enzyme catalyzes the conversion of inactive cortisone to active cortisol, a glucocorticoid that regulates glucose

metabolism and fat deposition.[2] Selective inhibition of 11 β -HSD1 is a potential therapeutic approach for metabolic disorders such as type 2 diabetes and obesity.[2]

Data Presentation: Enzyme Inhibition Data

The following tables summarize the inhibitory activities of various N-adamantyl amides against their target enzymes.

Table 1: Inhibition of Soluble Epoxide Hydrolase (sEH) by N-Adamantyl Amides

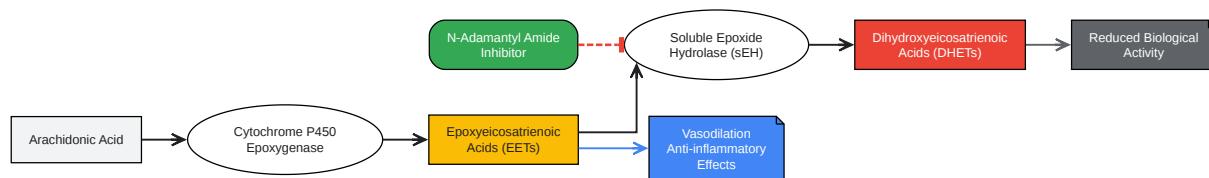
Compound Reference	Structure	Target	IC50 (nM)	Ki (nM)	Notes
AEPU[1]	1-adamantan-1-yl-3-(2-ethoxyethoxyethoxy)pentylurea	Human sEH	-	-	Potent inhibitor; metabolism studied in vitro and in vivo.[1]
Amide Analog of AUDA[3]	N-adamantyl amide derivative	Murine sEH	Similar to urea	-	Amide modification improves solubility compared to urea-based inhibitors.[4] [5]
TPNC (56)[3]	Tricyclo[3.3.1.13,7]decan-1-yl-N-(4-cyanophenyl)acetamide	sEH	-	-	Potent inhibitor with improved physical properties.[3]
MTCMB (57)[3]	N-(1-Adamantylmethyl)-2-cyano-3-cyclopropylacrylamide	sEH	-	-	Lower melting point and higher water solubility than urea analogs. [3]

Table 2: Inhibition of 11 β -Hydroxysteroid Dehydrogenase Type 1 (11 β -HSD1) by N-Adamantyl Amides

Compound Reference	Structure	Target	IC50 (nM)	Selectivity	Notes
Compound 15[2]	Adamantyl carboxamide derivative	Human 11 β -HSD1	114	High vs. 11 β -HSD2 & 17 β -HSD1	Weak inhibition of CYP enzymes and moderate stability in human liver microsomes. [2]
Compound 41[2]	Adamantyl acetamide derivative	Human 11 β -HSD1	280	High vs. 11 β -HSD2 & 17 β -HSD1	Incorporates an adamantyl group surrogate.[2]
Compound 8j[6]	3-Amino-N-adamantyl-3-methylbutanamide derivative	Human & Mouse 11 β -HSD1	Good in vitro & ex vivo activity	-	Optimized by structure-based drug design.[6]

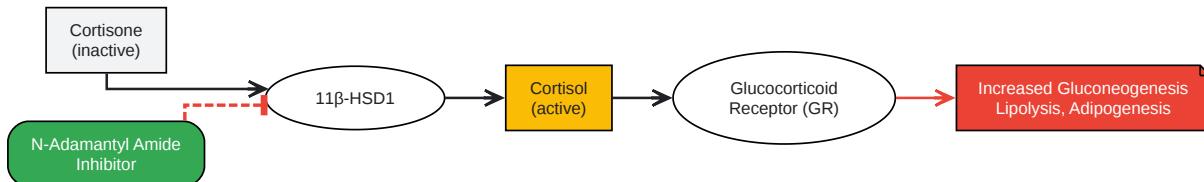
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the relevant biological pathways and experimental workflows.



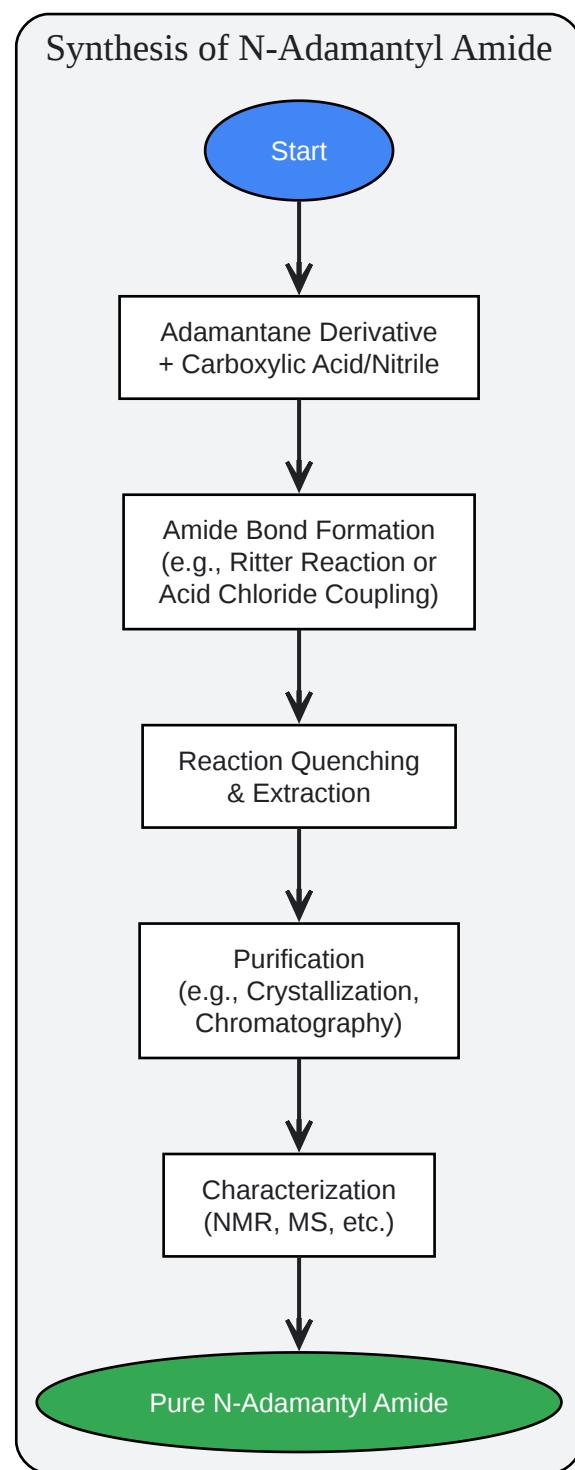
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Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.



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Caption: 11β-HSD1 Signaling Pathway.



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